3-(Cyclopentyloxy)-4-methoxyaniline CAS number and properties
3-(Cyclopentyloxy)-4-methoxyaniline CAS number and properties
An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyaniline (CAS: 154464-26-3) for Advanced Research and Drug Discovery
Introduction
3-(Cyclopentyloxy)-4-methoxyaniline is a substituted aniline derivative that serves as a crucial building block in modern medicinal chemistry. Its unique structural arrangement, featuring a cyclopentyloxy group ortho to an amine and meta to a methoxy group, makes it a valuable intermediate in the synthesis of complex molecular scaffolds. This guide provides an in-depth analysis of its properties, synthesis, applications, and safety considerations, tailored for professionals in drug development and chemical research. The insights herein are grounded in established chemical principles and its documented role as a precursor to pharmacologically active agents, particularly in the development of novel phosphodiesterase-4 (PDE-4) inhibitors.
Part 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate storage conditions, solvent selection, and reaction parameters.
Identifiers and Key Properties
The essential data for 3-(Cyclopentyloxy)-4-methoxyaniline and its common salt form are summarized below. It is critical to distinguish between the free base and its hydrochloride salt, as their solubility and handling properties differ significantly.
| Property | Value | Source(s) |
| Chemical Name | 3-(Cyclopentyloxy)-4-methoxyaniline | [1] |
| CAS Number | 154464-26-3 (free base) 844873-52-5 (hydrochloride) | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Physical Form | Brown to Dark-brown Sticky Oil to Semi-Solid | [4] |
| Predicted Boiling Point | 342.6 ± 22.0 °C | [1] |
| Predicted Density | 1.123 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.44 ± 0.11 | [2] |
| InChI Key | RRZIWWXZGHOMDM-UHFFFAOYSA-N | [4] |
| Common Synonyms | 3-Cyclopentyloxy-4-methoxy-phenylamine; Benzenamine, 3-(cyclopentyloxy)-4-methoxy- | [1] |
| Recommended Storage | 2-8°C | [1] |
Part 2: Synthesis and Mechanistic Rationale
A robust and reproducible synthetic route is paramount for the reliable supply of any key intermediate in a drug discovery pipeline. While multiple synthetic pathways exist for substituted anilines, a common and effective strategy involves strategic bromination, etherification, and subsequent reduction of a nitro group.
Proposed Synthetic Workflow
The following protocol outlines a logical, multi-step synthesis adapted from methodologies used for structurally similar compounds.[5] The rationale behind each step is provided to offer insight into the experimental design.
Caption: Proposed synthetic pathway for 3-(Cyclopentyloxy)-4-methoxyaniline.
Detailed Experimental Protocol
Step 1: Nitration of Vanillin Acetate (Protecting Group Strategy)
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Protocol: Vanillin is first acetylated to protect the hydroxyl group. The resulting vanillin acetate is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) to introduce a nitro group, primarily at the 5-position, yielding 5-nitrovanillin acetate. This is followed by deacetylation.
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Causality: The acetylation of the phenolic hydroxyl group prevents oxidation during nitration and deactivates the ring slightly, allowing for more controlled regioselective nitration. The electron-withdrawing nature of the aldehyde and methoxy group directs the incoming nitro group to the C5 position.
Step 2: Williamson Ether Synthesis
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Protocol: The 5-nitrovanillin from the previous step is treated with bromocyclopentane in the presence of a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction mixture is heated to drive the Sₙ2 reaction to completion, forming 4-(cyclopentyloxy)-3-methoxy-5-nitrobenzaldehyde.
-
Causality: The phenolic proton is acidic and easily removed by K₂CO₃ to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon of bromocyclopentane, displacing the bromide and forming the desired ether linkage. A polar aprotic solvent is chosen to solvate the cation (K⁺) without solvating the nucleophile, thus maximizing its reactivity.
Step 3: Dakin Oxidation
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Protocol: The aldehyde group is converted to a hydroxyl group using the Dakin oxidation. The product from Step 2 is treated with hydrogen peroxide in the presence of a base like sodium hydroxide. This process ultimately replaces the formyl group with a hydroxyl group, which is then cleaved, yielding 1-(cyclopentyloxy)-2-methoxy-4-nitrobenzene.
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Causality: The Dakin reaction is a reliable method for converting ortho- or para-hydroxybenzaldehydes into phenols. The hydroperoxide anion attacks the carbonyl carbon, and subsequent rearrangement and hydrolysis replace the aldehyde with a formate ester, which is then hydrolyzed to the phenol.
Step 4: Reduction of the Nitro Group
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Protocol: The nitrobenzene derivative is reduced to the corresponding aniline. This can be achieved through various methods. A common laboratory-scale method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Alternatively, metal-acid systems like iron powder in the presence of ammonium chloride can be used.[5]
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, with water as the only byproduct. The metal surface (palladium) adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and stepwise reduction of the nitro group to the amine. The Fe/NH₄Cl system offers a cost-effective alternative that is highly effective for this transformation.
Part 3: Applications in Drug Discovery
The utility of 3-(Cyclopentyloxy)-4-methoxyaniline is most prominently demonstrated by its role as a precursor in the synthesis of targeted therapeutic agents. Its structure is frequently incorporated into scaffolds designed to fit into the active sites of specific enzymes or receptors.
Key Intermediate for PDE-4 Inhibitors
Phosphodiesterase-4 (PDE-4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels lead to the suppression of various inflammatory cells. Therefore, inhibitors of PDE-4 are actively pursued for treating inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune diseases.[5]
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a key pharmacophore found in several potent PDE-4 inhibitors. The aniline derivative serves as a versatile starting point for elaborating this core structure.
Caption: Role as a key building block in drug synthesis.
For example, the aniline can undergo amide coupling reactions with a carboxylic acid-bearing fragment or be used in nucleophilic aromatic substitution or cross-coupling reactions to build more complex molecules. A published study details the synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol, a potential PDE-4 inhibitor, which highlights the importance of this chemical scaffold.[5]
Part 4: Safety, Handling, and Spectral Characterization
Proper handling and awareness of potential hazards are essential when working with any chemical. While a dedicated safety data sheet (SDS) for 3-(Cyclopentyloxy)-4-methoxyaniline is not widely available, data from structurally related methoxyanilines can provide valuable guidance on necessary precautions.
Hazard Assessment (Based on Structural Analogs)
Aniline derivatives, particularly those with alkyl ether groups, should be handled with care. Data for related compounds like 2-methoxyaniline and 4-methoxyaniline suggest the following potential hazards:
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[6][7]
-
Carcinogenicity/Mutagenicity: Some substituted anilines are suspected of causing cancer or genetic defects.[6][7]
-
Irritation: May cause skin, eye, and respiratory irritation.[8][9]
Recommended Handling Protocols
Given the potential hazards, the following standard laboratory precautions are mandatory:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. Ensure gloves are inspected before use and disposed of properly.[10]
-
Handling: Avoid direct contact with skin and eyes. After handling, wash hands thoroughly.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]
Anticipated Spectral Data
While experimental spectra should always be used for definitive identification, the expected NMR signals can be predicted based on the structure:
-
¹H NMR: Expect signals corresponding to the aromatic protons (3H), the methoxy group singlet (~3.8 ppm, 3H), the cyclopentyl protons (a multiplet for the methine proton attached to oxygen and several multiplets for the methylene protons, 9H total), and the amine protons (a broad singlet, 2H). The aromatic signals will appear as distinct doublets and a singlet in the range of 6.7-7.1 ppm, as seen in related structures.[5]
-
¹³C NMR: Signals for the 12 carbons will be present, including those in the aromatic region (with carbons attached to oxygen appearing downfield), the methoxy carbon (~55-60 ppm), and the cyclopentyl carbons.
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IR Spectroscopy: Look for characteristic N-H stretching bands (~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), and strong C-O ether stretches (~1000-1300 cm⁻¹).
Conclusion
3-(Cyclopentyloxy)-4-methoxyaniline is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure provides a reliable anchor point for synthetic chemists aiming to develop novel therapeutics, particularly in the realm of anti-inflammatory agents. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in research and development settings.
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